molecular formula C25H25Cl2N3O4 B13992909 (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] CAS No. 17683-78-2

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]

Katalognummer: B13992909
CAS-Nummer: 17683-78-2
Molekulargewicht: 502.4 g/mol
InChI-Schlüssel: KMDDTZYEJZEESX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of benzylimino and diethane-2,1-diyl groups, along with bis[(4-chlorophenyl)carbamate] moieties

Vorbereitungsmethoden

The synthesis of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] involves several steps. One common method includes the alkylation of diethanolamine with benzyl bromide, followed by the reaction with 4-chlorophenyl isocyanate. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The final product is purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] has several scientific research applications:

Wirkmechanismus

The mechanism of action of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] can be compared with similar compounds such as:

    (Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]: This compound has a similar structure but with methyl groups instead of chlorophenyl groups.

    (Allylimino)diethane-2,1-diyl bisphthalimide: This compound features allylimino groups and is used in different applications.

Eigenschaften

CAS-Nummer

17683-78-2

Molekularformel

C25H25Cl2N3O4

Molekulargewicht

502.4 g/mol

IUPAC-Name

2-[benzyl-[2-[(4-chlorophenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C25H25Cl2N3O4/c26-20-6-10-22(11-7-20)28-24(31)33-16-14-30(18-19-4-2-1-3-5-19)15-17-34-25(32)29-23-12-8-21(27)9-13-23/h1-13H,14-18H2,(H,28,31)(H,29,32)

InChI-Schlüssel

KMDDTZYEJZEESX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CCOC(=O)NC2=CC=C(C=C2)Cl)CCOC(=O)NC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.